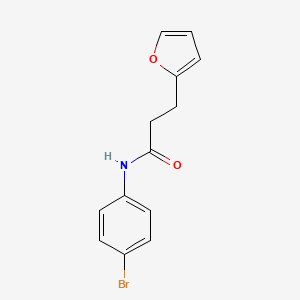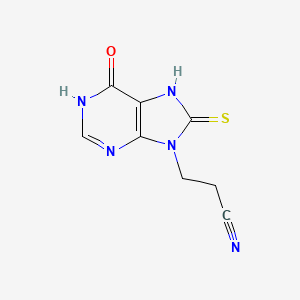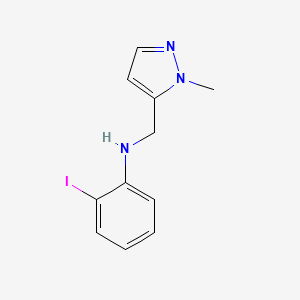
5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile: is an organic compound with the molecular formula C9H5F2NO It is a derivative of benzofuran, characterized by the presence of two fluorine atoms at the 5 and 7 positions, a nitrile group at the 4 position, and a dihydrobenzofuran ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzofuran precursor, followed by the introduction of the nitrile group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atoms and nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzofuran oxides, while reduction can produce fluorinated amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of 5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparación Con Compuestos Similares
5,7-Difluoro-2,3-dihydrobenzofuran: Lacks the nitrile group at the 4 position.
2,3-Dihydrobenzofuran-4-carbonitrile: Lacks the fluorine atoms at the 5 and 7 positions.
5,7-Difluoro-2,3-dihydrobenzofuran-3-amine: Contains an amine group instead of a nitrile group.
Uniqueness: 5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile is unique due to the combination of fluorine atoms and a nitrile group within the dihydrobenzofuran ring. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds and valuable for various applications.
Propiedades
Fórmula molecular |
C9H5F2NO |
|---|---|
Peso molecular |
181.14 g/mol |
Nombre IUPAC |
5,7-difluoro-2,3-dihydro-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C9H5F2NO/c10-7-3-8(11)9-5(1-2-13-9)6(7)4-12/h3H,1-2H2 |
Clave InChI |
JCUQLLIPEAQYIH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C(=C21)C#N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)




![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)



![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)

![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)


